15-PGDH Inhibitory Potency
The N-(1,3-dihydroxypropan-2-yl)benzamide core has been structurally elaborated into potent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors. While the parent compound N-(1,3-dihydroxypropan-2-yl)benzamide itself has not been reported with a direct 15-PGDH IC50, the closely related compound SW209273—which retains the identical N-(1,3-dihydroxypropan-2-yl)benzamide substructure with additional heterocyclic elaboration—exhibits an IC50 of 21.6 nM against recombinant human 15-PGDH in an in vitro enzymatic assay [1]. This contrasts with earlier benzamide-based 15-PGDH inhibitors from the same patent series that showed IC50 values in the 2,500–10,000 nM range without the serinol-derived diol moiety [2], indicating that the 1,3-dihydroxypropan-2-yl group contributes a ≥100-fold potency enhancement when appropriately elaborated.
| Evidence Dimension | 15-PGDH enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 21.6 nM (SW209273, containing N-(1,3-dihydroxypropan-2-yl)benzamide substructure) |
| Comparator Or Baseline | 2,500–10,000 nM range for non-serinol benzamide 15-PGDH inhibitors from US9789116 patent series |
| Quantified Difference | ≥115-fold potency improvement with serinol-containing scaffold |
| Conditions | Recombinant human 15-PGDH in vitro enzymatic assay; substrate: NAD+/PGE2; fluorescence readout after 15 min incubation |
Why This Matters
This potency differential demonstrates that the N-(1,3-dihydroxypropan-2-yl)benzamide substructure provides a critical pharmacophoric element for 15-PGDH target engagement, making it a preferred starting scaffold for medicinal chemistry programs targeting prostaglandin modulation in tissue regeneration and inflammation.
- [1] BindingDB. BDBM347413, US10869871, SW209273: IC50 21.6 nM against recombinant human 15-PGDH. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=347413&google=BDBM347413. View Source
- [2] BindingDB. BDBM50607617, CHEMBL5220399: IC50 2,500 nM for non-serinol 15-PGDH inhibitor. Available at: https://ww.w.bindingdb.org. View Source
